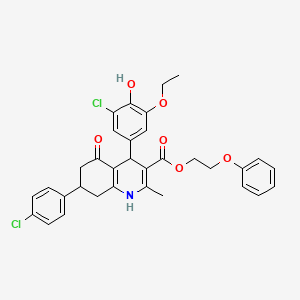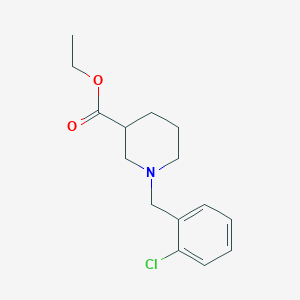![molecular formula C20H23N3O3 B5214853 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine, also known as ANPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ANPP is a piperazine derivative that is commonly used as a precursor in the synthesis of fentanyl, a highly potent synthetic opioid.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act on the opioid receptors in the brain, producing its analgesic effects. 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which has been linked to various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has been shown to produce potent analgesic effects in animal models. It has also been shown to have sedative and anxiolytic properties. However, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine can produce adverse effects such as respiratory depression, which can be life-threatening.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine is stable and has a long shelf life, making it suitable for use in long-term experiments. However, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine is a controlled substance and requires strict adherence to safety protocols when handling and storing.
Direcciones Futuras
There are several future directions for research on 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current treatments. Additionally, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine can be used as a marker for the detection of fentanyl abuse, which is a growing concern in many countries. Further research is needed to fully understand the mechanism of action of 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine and its potential applications in various fields.
Métodos De Síntesis
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reduction of 4-nitrophenylpiperazine using palladium on carbon and hydrogen gas, or the reaction of 4-nitrobenzyl chloride with allyl alcohol and piperazine in the presence of a base. The synthesis of 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine requires careful handling and should only be performed by experienced professionals in a controlled laboratory setting.
Aplicaciones Científicas De Investigación
1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, 1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine has been investigated for its potential use as a marker for the detection of fentanyl abuse.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-15-26-20-6-4-3-5-17(20)16-21-11-13-22(14-12-21)18-7-9-19(10-8-18)23(24)25/h2-10H,1,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDWIOCKNMCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421557 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)



![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)

![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)
![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)
![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)
